molecular formula C19H30N2O4S B1225531 2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide

Cat. No. B1225531
M. Wt: 382.5 g/mol
InChI Key: HUTKPNIRZDSCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide is a sulfonamide.

Scientific Research Applications

Structural and Physical Properties

  • Structural Aspects in Isoquinoline Derivatives : Research on related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveals insights into structural aspects like gel formation, crystalline salts production, and fluorescence properties upon interaction with different acids and compounds (Karmakar, Sarma, & Baruah, 2007).

Chemical Synthesis and Modification

  • Synthesis of Novel Heterocyclic Compounds : Studies on compounds incorporating sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, focus on synthesizing new antimicrobial agents, showing the potential application of related compounds in creating diverse biologically active substances (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Pharmacological Properties

  • Anticonvulsant Properties : The compound 2-acetamido-N-benzyl-2-(methoxyamino)acetamide and its derivatives demonstrate anticonvulsant activities, suggesting the potential pharmacological applications of structurally similar compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Biochemical Interactions

  • Cyclopalladation of Aniline Derivatives : Investigations into the cyclopalladation of aniline derivatives, such as N-(3-methylphenyl)acetamide, reveal the interaction between these compounds and palladium, which can be relevant in catalysis and material science (Mossi, Klaus, & Rys, 1992).

Antimicrobial and Antifungal Activities

  • Novel Isoxazole-Based Heterocycles : The synthesis of isoxazole-based heterocycles using 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide demonstrates the potential of similar compounds in developing new antimicrobial and antifungal agents (Darwish, Atia, & Farag, 2014).

properties

Product Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide

Molecular Formula

C19H30N2O4S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C19H30N2O4S/c1-16-9-11-18(12-10-16)26(23,24)21(17-7-4-3-5-8-17)15-19(22)20-13-6-14-25-2/h9-12,17H,3-8,13-15H2,1-2H3,(H,20,22)

InChI Key

HUTKPNIRZDSCFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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